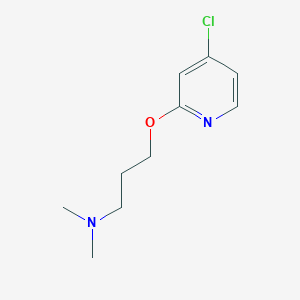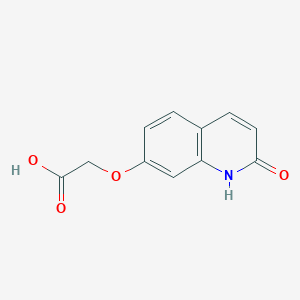
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core with a methyl group at the 4-position and an acetic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the esterification of the corresponding chromen-2-one derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The product is then precipitated and purified through recrystallization from solvents such as acetone and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.
Major Products Formed
Esterification: Formation of esters such as methyl or ethyl esters.
Oxidation: Formation of carboxylic acids or quinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its photochemical activity is attributed to the chromen-2-one core, which can undergo light-induced conformational changes and photodimerization . These properties make it useful in the design of photoresponsive materials and sensors.
Comparison with Similar Compounds
Similar Compounds
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure with a hydroxyl group at the 7-position.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: An ester derivative with a similar chromen-2-one core.
Ethyl 7-hydroxy-4-coumarinacetate: Another ester derivative with a similar core structure.
Uniqueness
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other coumarin derivatives and contributes to its specific applications in various fields.
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C12H10O4/c1-7-8-4-2-3-5-10(8)16-12(15)9(7)6-11(13)14/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
ATLNEJNKEIJQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)

![6-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11886647.png)

![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)






